(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid
CAS No.: 61350-64-9
Cat. No.: VC17242458
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61350-64-9 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 2-[(2R)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C14H17NO4/c16-13(17)9-12-7-4-8-15(12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1 |
| Standard InChI Key | VNCNCAUMHGXGGZ-GFCCVEGCSA-N |
| Isomeric SMILES | C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(2R)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid, reflects its stereochemistry and functional groups. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol. The (R)-configuration at the pyrrolidine ring’s second carbon is critical for its biological interactions.
Key structural features include:
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A pyrrolidine ring substituted with a Cbz group at the nitrogen atom.
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An acetic acid side chain at the second position of the pyrrolidine.
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A benzyloxycarbonyl (Cbz) protecting group, which enhances stability during synthetic processes .
Physicochemical Characteristics
Data from experimental measurements and computational models reveal the following properties:
The low vapor pressure and high boiling point suggest stability under standard laboratory conditions, while solubility in dichloromethane (DCM) and tetrahydrofuran (THF) facilitates its use in organic reactions .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid typically involves multi-step protocols starting from pyrrolidine derivatives. A representative route includes:
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Cbz Protection: Pyrrolidine is treated with benzyl chloroformate in the presence of a base (e.g., sodium hydroxide) to introduce the Cbz group at the nitrogen atom.
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Side-Chain Introduction: Acetic acid or its derivatives are coupled to the pyrrolidine ring via alkylation or condensation reactions.
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Stereochemical Control: Asymmetric synthesis techniques, such as Ni-catalyzed conjugate additions, ensure the (R)-configuration is retained .
Reaction Conditions
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Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
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Deprotection Agents: Trifluoroacetic acid (TFA) or hydrogenolysis for Cbz removal in downstream steps.
A notable example from acromelic acid synthesis demonstrates the use of Raney Ni under high-pressure hydrogenation to reduce nitro groups and facilitate intramolecular cyclization .
Applications in Scientific Research
Medicinal Chemistry
The compound’s chiral pyrrolidine structure mimics natural amino acids, making it valuable for designing ionotropic glutamate receptor modulators. For instance, acromelic acids—structurally related compounds—exhibit neuro-excitatory activity 100 times stronger than kainic acid . While direct biological data for this specific compound is limited, its role as a precursor suggests potential in neuropharmacology.
Organic Synthesis
As a building block, the compound enables:
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Construction of peptidomimetics via amide bond formation.
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Synthesis of heterocyclic frameworks through intramolecular cyclization .
Mechanistic Insights and Biological Interactions
Mode of Action
The Cbz group stabilizes the pyrrolidine nitrogen, preventing undesired protonation during reactions. In biological contexts, the acetic acid moiety may participate in hydrogen bonding with enzyme active sites, analogous to glutamate receptor agonists .
Stereochemical Influence
The (R)-configuration ensures optimal spatial alignment for binding to chiral biological targets. Epimerization studies on related compounds show that basic conditions (e.g., t-BuOK) can invert stereochemistry, underscoring the need for precise synthetic control .
Comparative Analysis with Related Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| Pyrrolidine acetic acid | Lacks Cbz group; simpler structure | Intermediate in alkaloid synthesis |
| Acromelic Acid A | Contains pyridone ring | Neurotoxin research |
The Cbz group in (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid enhances its utility in multi-step syntheses compared to unprotected analogues .
Recent Advances and Future Directions
Recent methodologies (as of 2024) emphasize catalytic asymmetric synthesis to improve yield and enantiomeric excess. Innovations in flow chemistry and continuous hydrogenation may further streamline production . Future studies could explore its incorporation into drug candidates targeting neurological disorders.
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